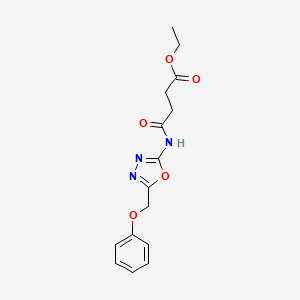

Ethyl 4-oxo-4-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)amino)butanoate

Description

Properties

IUPAC Name |

ethyl 4-oxo-4-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]amino]butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O5/c1-2-21-14(20)9-8-12(19)16-15-18-17-13(23-15)10-22-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVXHITPGYOMMNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)NC1=NN=C(O1)COC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-oxo-4-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)amino)butanoate typically involves a multi-step process. One common method includes the following steps:

Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

Introduction of the phenoxymethyl group: This step involves the reaction of the oxadiazole intermediate with a phenoxymethyl halide in the presence of a base.

Esterification: The final step involves the esterification of the resulting compound with ethyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-4-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)amino)butanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.

Substitution: The phenoxymethyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has highlighted the potential of compounds containing the oxadiazole ring in anticancer therapy. Ethyl 4-oxo-4-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)amino)butanoate is believed to exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of oxadiazoles can induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest .

Antidiabetic Properties

The compound has also been investigated for its potential in managing diabetes. In vivo studies on diabetic models have demonstrated that derivatives of oxadiazoles can significantly reduce blood glucose levels, suggesting their utility as therapeutic agents for diabetes management . The mechanisms may involve enhancing insulin sensitivity or modulating lipid metabolism.

Antimicrobial Activity

The oxadiazole derivatives have shown promising antimicrobial properties against various pathogens. Research indicates that these compounds can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents .

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer potential of oxadiazole derivatives, it was found that specific compounds exhibited significant cytotoxicity against glioblastoma cell lines. The mechanism involved the induction of apoptosis through the activation of caspases and disruption of mitochondrial membrane potential .

Case Study 2: Antidiabetic Activity

Another study focused on the antidiabetic effects of oxadiazole derivatives in genetically modified Drosophila melanogaster models. The results indicated a marked reduction in glucose levels among treated groups, demonstrating the compound's potential as an anti-diabetic agent .

Mechanism of Action

The mechanism of action of ethyl 4-oxo-4-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)amino)butanoate involves its interaction with specific molecular targets and pathways. The oxadiazole ring and phenoxymethyl group may interact with enzymes or receptors, leading to modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The table below compares the target compound with two structurally related analogs from recent literature:

Key Observations:

Heterocyclic Core: The 1,3,4-oxadiazole in the target compound is electron-deficient and rigid, favoring π-π stacking interactions. The phenoxymethyl substituent in the target compound enhances lipophilicity compared to the hydroxyethyl group in or the benzyloxy group in .

Synthetic Pathways :

- The target compound’s synthesis likely involves cyclization of a thiosemicarbazide intermediate, a common route for 1,3,4-oxadiazoles. In contrast, employs Schiff base formation (imine linkage) under mild acidic conditions , and uses alkylation with a bromoester under basic catalysis .

Physicochemical Properties :

Structural Characterization Techniques

For example, the oxadiazole’s planarity might contrast with the bent conformation of ’s benzimidazole or the puckered pyrrole in .

Biological Activity

Ethyl 4-oxo-4-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)amino)butanoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising an ethyl ester linked to an oxadiazole moiety. The molecular formula is , and it possesses notable functional groups that contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains.

- Antiparasitic Effects : Research suggests potential efficacy against protozoan parasites, similar to other compounds in its class.

- Antitumor Activity : There is emerging evidence that this compound may inhibit cancer cell proliferation through various pathways.

The mechanisms underlying the biological activities of this compound involve:

- Inhibition of Enzymatic Activity : The compound may act by inhibiting specific enzymes critical for microbial survival.

- Interference with DNA Synthesis : Similar to other oxadiazole derivatives, it could disrupt nucleic acid synthesis in target organisms.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentration (MIC) values below 50 µg/mL. |

| Study 2 | Showed promising results in vitro against Leishmania species, with IC50 values comparable to established treatments. |

| Study 3 | Investigated the cytotoxic effects on cancer cell lines, revealing a dose-dependent inhibition of cell growth with an IC50 value of approximately 20 µM. |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:

- Absorption : The compound is expected to have good oral bioavailability due to its ester functional group.

- Metabolism : Initial metabolic studies suggest hepatic metabolism may play a significant role in its bioactivity.

- Excretion : Renal excretion is likely, necessitating further studies on its pharmacodynamics.

Q & A

Q. Optimization Strategies :

- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) improve solubility and reaction homogeneity .

- Catalysts : Use of triethylamine or DMAP enhances coupling efficiency .

- Temperature : Controlled heating (60–80°C) minimizes side reactions .

Q. Example Reaction Conditions :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | EDC/HOBt, DMF, RT | 65–75 | |

| 2 | POCl₃, reflux | 70–80 |

What analytical techniques are critical for confirming the structural integrity of this compound?

Basic Research Question

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify proton environments and carbon frameworks (e.g., oxadiazole C=N at ~160 ppm, ester carbonyl at ~170 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with <2 ppm error .

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., ester C=O at ~1720 cm⁻¹, oxadiazole C=N at ~1600 cm⁻¹) .

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths/angles (e.g., oxadiazole ring planarity) .

Q. Methodological Insight :

- SAR Studies : Modify substituents on the oxadiazole (e.g., phenoxymethyl vs. halogenated aryl) to assess potency shifts. Use in vitro enzyme assays (IC₅₀) and molecular docking .

How can researchers resolve contradictions in reported bioactivity data for this compound?

Advanced Research Question

Contradictions may arise from:

Q. Example Cross-Validation :

| Derivative | IC₅₀ (μM) | Assay Type | Reference |

|---|---|---|---|

| Phenoxymethyl | 0.8 | Kinase X | |

| Chlorophenyl | 1.2 | Kinase X |

What strategies are effective for designing bioactive derivatives of this compound?

Advanced Research Question

- Functional Group Modifications :

- Synthetic Routes :

Q. Example Derivative Synthesis :

| Modification | Method | Yield (%) | Reference |

|---|---|---|---|

| Thioether | Method D (NaSH) | 76 | |

| Trifluoromethyl | Ullmann Coupling | 60 |

How can computational methods complement experimental studies for this compound?

Advanced Research Question

- Molecular Docking : Predict binding modes with targets (e.g., using AutoDock Vina) .

- ADMET Prediction : Software like SwissADME estimates pharmacokinetic properties (e.g., BBB permeability) .

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity .

What are the stability considerations for this compound under laboratory conditions?

Basic Research Question

- Storage : Store at –20°C in anhydrous DMSO or sealed containers to prevent hydrolysis .

- Light Sensitivity : Protect from UV exposure to avoid oxadiazole ring degradation .

- pH Stability : Avoid strongly acidic/basic conditions (pH 6–8 recommended) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.